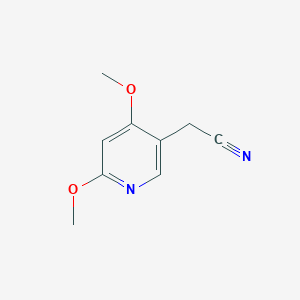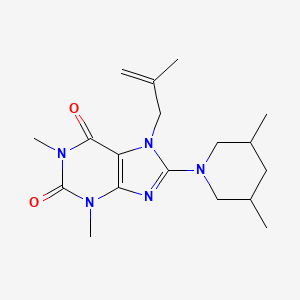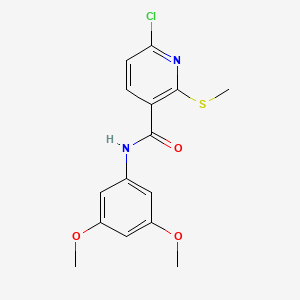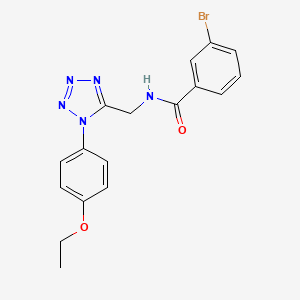![molecular formula C21H19FN2O4S B2794694 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide CAS No. 339103-40-1](/img/structure/B2794694.png)
2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C21H19FN2O4S and a molecular weight of 414.45 . This product is intended for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols . The structures of all the newly synthesized compounds were established by analytical and spectral data .Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group that is S-linked to a benzene ring . It also contains fluorophenyl and methoxyphenyl groups .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
The compound has been studied for its metabolic pathways in organisms. For instance, 3-Chloro-4-fluorol[14C]aniline, structurally related to our compound, showed a specific metabolism in dogs and rats, indicating the biological relevance of similar compounds in metabolic studies (Baldwin & Hutson, 1980).
Immunological Modulation
A derivative of the compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated the capability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. It has shown promising results in enhancing the response of lymphocytes to tumor cells, indicating its potential in cancer immunotherapy (Wang et al., 2004). In another study, the same compound was noted for its immunorestorative characteristics in various experimental models, showcasing its potential in restoring immune responses compromised by neoplasms or immunosuppressive drugs (Wang et al., 1988).
Analytical and Chemical Studies
The compound's analogs are used in analytical chemistry for the investigation of potential analytical ambiguities, such as the thermal degradation products of related compounds during gas chromatography-mass spectrometry analysis. This type of research is crucial in forensic and clinical analysis to ensure the accuracy of the analytical methods (Dowling et al., 2017).
Material Science
In material science, derivatives of the compound are utilized in the structural analysis of polymers. For instance, the reaction of bis(4-fluorophenyl)sulfone with certain phthalazine derivatives was investigated to understand the bonding and structure of the resulting polymers, which is fundamental in polymer chemistry and engineering (Paventi et al., 1996).
Carbohydrate Chemistry
In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl] moiety is employed in the protection of hydroxyl groups during synthetic procedures. This has been demonstrated in the synthesis of glycosyl donors, indicating its importance in the synthesis of complex molecules (Spjut et al., 2010).
Eigenschaften
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-19-11-9-17(10-12-19)23-21(25)15-24(18-5-3-2-4-6-18)29(26,27)20-13-7-16(22)8-14-20/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGVPUQHLHZMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)



![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)
![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)
